
2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazolidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of azetidine derivatives with trifluoroethyl-containing reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its unique structure may interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide include other thiadiazolidines and azetidine derivatives. These compounds share structural similarities and may exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and potential applications. The presence of the trifluoroethyl group, in particular, can influence the compound’s chemical behavior and biological activity.
特性
分子式 |
C7H12F3N3O2S |
|---|---|
分子量 |
259.25 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H12F3N3O2S/c8-7(9,10)5-12-1-2-13(16(12,14)15)6-3-11-4-6/h6,11H,1-5H2 |
InChIキー |
WEYRPCRLMRRCRE-UHFFFAOYSA-N |
正規SMILES |
C1CN(S(=O)(=O)N1CC(F)(F)F)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


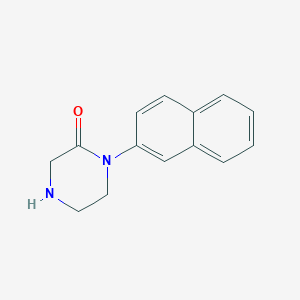
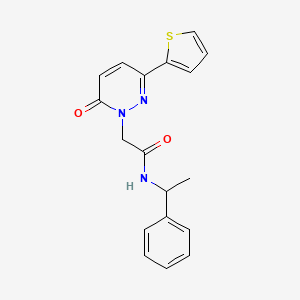
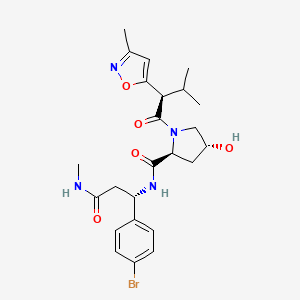
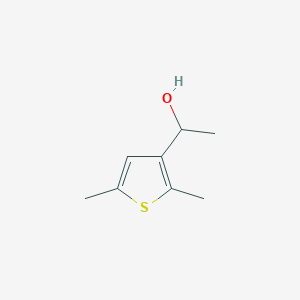
![N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine](/img/structure/B14864448.png)
![5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole](/img/structure/B14864456.png)
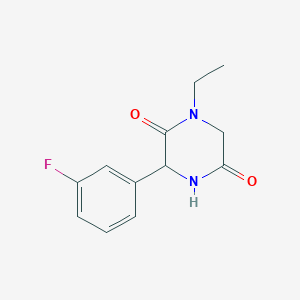
![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14864462.png)
![9-Chloro-8-methoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14864465.png)
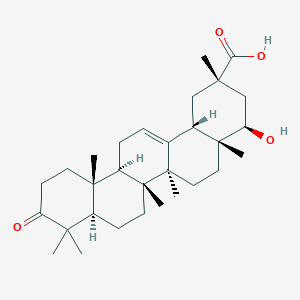
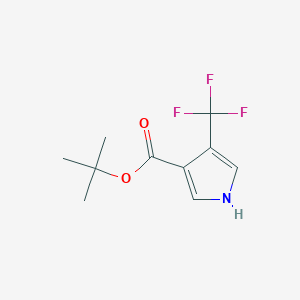
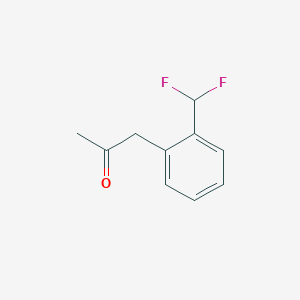

![2-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14864489.png)
